4-Hydroxyphenyl Carvedilol D5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

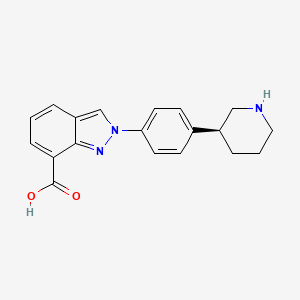

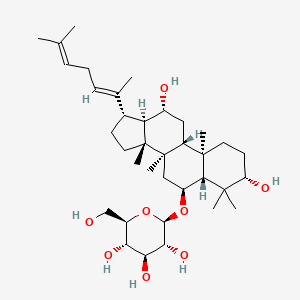

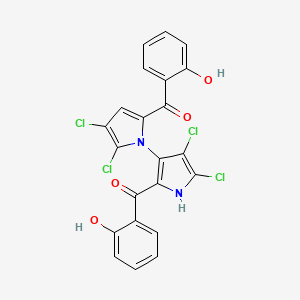

4-Hydroxyphenyl Carvedilol-d5, also known as 4-Hydroxycarvedilol-d5, is the deuterium labeled 4-Hydroxyphenyl Carvedilol . It is a derivative of carvedilol that contains five deuterium atoms instead of the standard hydrogen atoms . This compound is a metabolite of Carvedilol .

Molecular Structure Analysis

The molecular formula of 4-Hydroxyphenyl Carvedilol D5 is C24H21D5N2O5 . The compound is a light brown solid . It is soluble in Acetonitrile, DMSO, and Methanol .Physical And Chemical Properties Analysis

4-Hydroxyphenyl Carvedilol D5 is a light brown solid . It is slightly soluble in Acetonitrile, DMSO, and Methanol . The molecular weight of this compound is 427.50 .Applications De Recherche Scientifique

Cardiovascular System Research

4-Hydroxyphenyl Carvedilol D5 is an active metabolite of carvedilol, a drug used for treating cardiovascular diseases . It’s used in research related to heart failure, hypertension, arrhythmia, and other cardiovascular diseases .

Kidney & Renal Disease Research

This compound is also used in the research of kidney and renal diseases . It’s particularly useful in studying vasodilation, a process that’s crucial in maintaining kidney health .

Immunology & Inflammation Research

4-Hydroxyphenyl Carvedilol D5 is used in the research area of immunology and inflammation . It’s particularly relevant in the study of pulmonary diseases .

Infectious Disease Research

This compound is used in the research of infectious diseases, including COVID-19 . It’s used in the study of viral diseases and coronaviruses .

Oxidative Stress & Reactive Species Research

4-Hydroxyphenyl Carvedilol D5 is used in the research of oxidative stress and reactive species . It’s particularly useful in studying antioxidant activity and reactive oxygen .

Toxicology & Xenobiotic Metabolism Research

This compound is used in the research of toxicology and xenobiotic metabolism . It’s particularly relevant in the study of cytochrome P450s and drug metabolites .

Cytochrome P450 2D6 Genetic Polymorphism Research

4-Hydroxyphenyl Carvedilol D5 is a major metabolite of carvedilol, primarily metabolized by the cytochrome P450 (CYP) isoform CYP2D6 . It’s used in research to study the role of CYP2D6 genetic polymorphism in carvedilol hydroxylation .

Personalized Medicine Research

Given that CYP2D6 protein activities could affect carvedilol plasma levels, 4-Hydroxyphenyl Carvedilol D5 is greatly relevant to personalized medicine . It helps in understanding how genetic variations can affect drug metabolism and response .

Mécanisme D'action

Mode of Action

4-Hydroxyphenyl Carvedilol D5, as a more potent beta-adrenergic receptor antagonist than Carvedilol, inhibits the action of catecholamines (adrenaline and noradrenaline) on these receptors, thereby decreasing the heart rate and blood pressure . It also has weaker vasodilatory activity due to its action on alpha-1 adrenergic receptors . This results in the relaxation of smooth muscle in the vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure .

Biochemical Pathways

The compound is formed through oxidation primarily by the cytochrome P450 (CYP) isoform CYP2D6 . This enzyme is part of the cytochrome P450 system, which plays a significant role in drug metabolism and bioactivation. The metabolite 4-Hydroxyphenyl Carvedilol D5 also inhibits the formation of DPPH radicals, indicating its potential role in mitigating oxidative stress .

Pharmacokinetics

Result of Action

The molecular and cellular effects of 4-Hydroxyphenyl Carvedilol D5’s action include a reduction in cardiac output, exercise-induced tachycardia, and reflex orthostatic tachycardia . It also leads to vasodilation, decreased peripheral vascular resistance, and decreased renal vascular resistance . These effects contribute to its therapeutic potential in treating conditions such as hypertension and heart failure.

Action Environment

Environmental factors such as genetic polymorphisms can influence the action of 4-Hydroxyphenyl Carvedilol D5. For instance, the CYP2D6*10 allele, which is dominant in the Asian population, can affect the metabolism of Carvedilol and consequently the formation of 4-Hydroxyphenyl Carvedilol D5 . This can potentially impact the drug’s efficacy and stability.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[2-[[3-(9H-carbazol-4-yloxy)-1,1,2,3,3-pentadeuterio-2-hydroxypropyl]amino]ethoxy]-3-methoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5/c1-29-23-13-16(27)9-10-21(23)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3/i14D2,15D2,17D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJHEORDHXCJNB-SUPLBRQZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C3=CC=CC=C3N2)O)NCCOC4=C(C=C(C=C4)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxyphenyl Carvedilol D5 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.